Gonyautoxin V Gonyautoxin V Gonyautoxin V, also known as toxin B1, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin V is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin V is primarily located in the cytoplasm. Outside of the human body, gonyautoxin V can be found in mollusks. This makes gonyautoxin V a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 64296-25-9
VCID: VC20763513
InChI: InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)
SMILES: C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Molecular Formula: C10H17N7O7S
Molecular Weight: 379.35 g/mol

Gonyautoxin V

CAS No.: 64296-25-9

ADC Toxins

Cat. No.: VC20763513

Molecular Formula: C10H17N7O7S

Molecular Weight: 379.35 g/mol

* For research use only. Not for human or veterinary use.

Gonyautoxin V - 64296-25-9

Description Gonyautoxin V, also known as toxin B1, belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. Saxitoxins, gonyautoxins, and derivatives are compounds with a structure based on a 2, 6-diamino-4-methyl-pyrrolo[1, 2-c]purin-10-ol skeleton. Gonyautoxin V is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, gonyautoxin V is primarily located in the cytoplasm. Outside of the human body, gonyautoxin V can be found in mollusks. This makes gonyautoxin V a potential biomarker for the consumption of this food product.
CAS No. 64296-25-9
Molecular Formula C10H17N7O7S
Molecular Weight 379.35 g/mol
IUPAC Name (2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid
Standard InChI InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)
Standard InChI Key JKKCSFJSULZNDN-UHFFFAOYSA-N
SMILES C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Canonical SMILES C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N

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